molecular formula C11H9FN2O2S B1366098 ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid CAS No. 851879-33-9

([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid

Cat. No. B1366098
M. Wt: 252.27 g/mol
InChI Key: YGMHOOWRUWSDAP-UHFFFAOYSA-N
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Description

“([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid” is a specialty product for proteomics research . It has a molecular formula of C11H9FN2O2S and a molecular weight of 252.26 g/mol .


Molecular Structure Analysis

The molecular structure of “([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid” includes an imidazole ring attached to a 3-fluorophenyl group and a thioacetic acid group . The InChI code for this compound is 1S/C11H9FN2O2S/c12-8-2-1-3-9(6-8)14-5-4-13-11(14)17-7-10(15)16/h1-6H,7H2,(H,15,16) .


Chemical Reactions Analysis

While specific chemical reactions involving “([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid” are not detailed in the literature, imidazole compounds are known to participate in a broad range of chemical reactions . These include reactions with antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Scientific Research Applications

Synthesis and Biological Applications

  • Anti-inflammatory and Analgesic Activities : Derivatives of imidazolyl acetic acid, including those structurally related to [1-(3-Fluorophenyl)-1H-imidazol-2-yl]thio)acetic acid, have been synthesized and evaluated for anti-inflammatory and analgesic activities. Some compounds exhibited significant anti-inflammatory activity and analgesic effects, showing potential in medical applications (Khalifa & Abdelbaky, 2008).

  • Synthesis Techniques : Efficient synthesis methods for imidazol-1-yl-acetic acid, a precursor for various medical applications, have been developed. These methods can be potentially adapted for synthesizing compounds related to [1-(3-Fluorophenyl)-1H-imidazol-2-yl]thio)acetic acid (Aliabad et al., 2016).

Antimicrobial and Antifungal Activities

  • Antimicrobial Properties : Some derivatives of [1-aryl-1H-imidazole-4-yl) thio] acetic acid have demonstrated antimicrobial activity, indicating potential for therapeutic applications in treating infections (Дмитриевна & Александрович, 2015).

Chemical Synthesis and Modification

  • Novel Compound Synthesis : Research on the reaction of certain compounds with isothiocyanates has led to the synthesis of novel compounds with potential pharmaceutical applications. These synthesis techniques could be applicable to [1-(3-Fluorophenyl)-1H-imidazol-2-yl]thio)acetic acid-related compounds (Klásek et al., 2010).

  • Fluorescence Properties for Metal Ion Detection : Derivatives structurally similar to [1-(3-Fluorophenyl)-1H-imidazol-2-yl]thio)acetic acid have been studied for their fluorescence properties, particularly for the selective determination of metal ions like Co2+. Such properties could be explored in related compounds for sensing applications (Li Rui-j, 2013).

Therapeutic Applications

  • Antioxidant Properties : Studies have indicated that certain [1-phenyl-1H-imidazol-4-yl)thio] acetic acid derivatives can positively affect the antioxidant status in animal models. These findings suggest potential therapeutic applications for related compounds in conditions involving oxidative stress (Palamar et al., 2021).

  • Antibacterial Activity : Some derivatives of [1-(3-Fluorophenyl)-1H-imidazol-2-yl]thio)acetic acid have shown moderate antibacterial activity against both gram-positive and gram-negative bacterial strains, highlighting their potential in antimicrobial therapy (Darekar et al., 2020).

  • CRTh2 Receptor Antagonist : Derivatives of [1-(3-Fluorophenyl)-1H-imidazol-2-yl]thio)acetic acid have been identified as novel chemotypes of CRTh2 receptor antagonists, useful in treating allergic inflammation (Pothier et al., 2012).

Material Science Applications

  • Corrosion Inhibition : Imidazolium zwitterions based on amino acids, which are structurally related to [1-(3-Fluorophenyl)-1H-imidazol-2-yl]thio)acetic acid, have been synthesized and found to be effective corrosion inhibitors for mild steel. This indicates potential industrial applications for related compounds (Srivastava et al., 2017).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

2-[1-(3-fluorophenyl)imidazol-2-yl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2S/c12-8-2-1-3-9(6-8)14-5-4-13-11(14)17-7-10(15)16/h1-6H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMHOOWRUWSDAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=CN=C2SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406949
Record name ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid

CAS RN

851879-33-9
Record name 2-[[1-(3-Fluorophenyl)-1H-imidazol-2-yl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851879-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[1-(3-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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